molecular formula C14H15NO2 B8758952 2',4'-dimethoxy-[1,1'-biphenyl]-3-amine

2',4'-dimethoxy-[1,1'-biphenyl]-3-amine

Cat. No.: B8758952
M. Wt: 229.27 g/mol
InChI Key: XLSYCLUSWLUGGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2',4'-dimethoxy-[1,1'-biphenyl]-3-amine is an organic compound with the molecular formula C14H15NO2 It is a derivative of aniline, where the phenyl ring is substituted with two methoxy groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

2',4'-dimethoxy-[1,1'-biphenyl]-3-amine can be synthesized through a Suzuki-Miyaura coupling reaction. The process involves the reaction of 2,4-dimethoxyphenyl boronic acid with 3-bromoaniline in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate. The reaction is typically carried out in a solvent like dimethoxyethane under reflux conditions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2',4'-dimethoxy-[1,1'-biphenyl]-3-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2',4'-dimethoxy-[1,1'-biphenyl]-3-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2',4'-dimethoxy-[1,1'-biphenyl]-3-amine involves its interaction with various molecular targets. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dimethoxyphenyl)ethanamine: Similar structure but with an ethylamine group instead of an aniline group.

    2,4-Dimethoxyaniline: Lacks the additional phenyl ring.

    3,4-Dimethoxyaniline: Substitution pattern differs, affecting its chemical properties.

Uniqueness

2',4'-dimethoxy-[1,1'-biphenyl]-3-amine is unique due to the specific positioning of the methoxy groups and the aniline moiety, which confer distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)aniline

InChI

InChI=1S/C14H15NO2/c1-16-12-6-7-13(14(9-12)17-2)10-4-3-5-11(15)8-10/h3-9H,15H2,1-2H3

InChI Key

XLSYCLUSWLUGGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC=C2)N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,4-dimethoxyphenyl boronic acid (0.126 g, 0.693 mmol) and 3-bromoaniline (0.05 mL, 0.462 mmol) were combined in DME (2 mL) in a flame-dried, round-bottom flask. Na2CO3 (2M, 0.485 mL, 0.970 mmol) and Pd(PPh3)4 (0.017 g, 0.014 mmol) were added to the stirred solution. The reaction was refluxed overnight under argon flow, and subsequently cooled to room temperature. The solvent was removed under vacuum and the resulting residue was resuspended in H20 and extracted with CH2Cl2. The organic phase was dried over MgSO4 and concentrated under vacuum. The crude product was purified by silica column chromatography (5-20% EtOAc/hexanes). The purification was monitored by TLC. The solvent was removed under vacuum from fractions containing product, resulting in 0.078 g in 74% yield.
Quantity
0.126 g
Type
reactant
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step Two
Quantity
0.485 mL
Type
reactant
Reaction Step Three
Quantity
0.017 g
Type
catalyst
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.